2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI)
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Overview
Description
2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction may proceed through the formation of an imine intermediate, which is then cyclized to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound may be studied for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound may be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and electronic components.
Mechanism of Action
The mechanism of action of 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Benzothiazole: The parent compound of the benzothiazole class.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: A sulfur-containing benzothiazole derivative.
Uniqueness: 2-Propanone,1-(2(3H)-benzothiazolylidene)-,(E)-(9CI) is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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